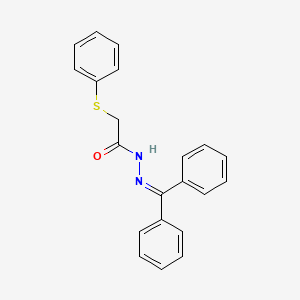

N'-(二苯亚甲基)-2-(苯硫基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is a complex organic compound. Compounds with similar structures, such as N-(DIPHENYLMETHYLENE)ANILINE, are known and have been studied . These compounds often exhibit interesting properties and are used in various fields of research .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR and EPR . These techniques can provide valuable information about the conformation and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, N-(diphenylmethylene)methylthiomethyl-amine N-oxide has been studied for its acid-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These properties include melting point, boiling point, solubility, and reactivity .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide”, also known as “N-(benzhydrylideneamino)-2-phenylsulfanylacetamide”, focusing on six unique applications:

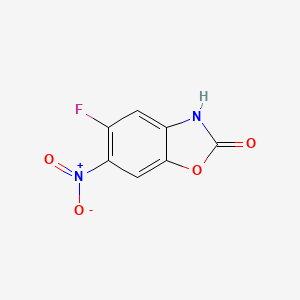

Fluorescent Probe for Hypochlorite

A novel signaling mechanism based on the modulation of the N–N single bond rotation in the acetohydrazide group has been used to develop a fluorescent probe for hypochlorite .

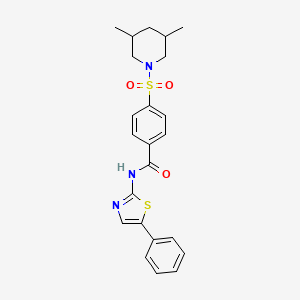

Catalytic, Diastereo- and Enantioselective Conjugate Addition

The compound has been utilized in an efficient, catalytic, diastereo- and enantioselective conjugate addition of N-(diphenylmethylene)glycine tert-butyl ester to β-aryl substituted enones, producing functionalized α-amino acid derivatives .

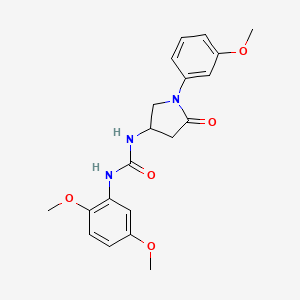

Highly Diastereoselective Monoalkylation and Michael Addition

Treatment with activated organic bromides and Michael acceptors under solid-liquid phase-transfer catalysis conditions has been shown to afford monoalkylated compounds with high diastereoselectivity .

Azomethine Ylides Formation

The nature of the halogen in dihalocarbenes affects the properties of azomethine ylides derived from the compound, leading to different reaction pathways and products .

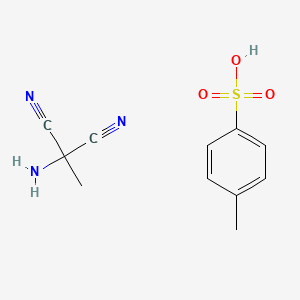

Synthesis of Aminoacetonitrile Derivatives

The compound is used in the synthesis of aminoacetonitrile derivatives, which have various applications in chemical research and industry .

Chlorination of N,N-Dimethylhydrazine Compounds

In water treatment, N,N-Dimethylhydrazine compounds produce toxic N-nitrosodimethylamine (NDMA) during ozonation, thus they need to be removed from water before ozonation. The compound plays a role in this process .

作用机制

Target of Action

The primary target of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is hypochlorite . Hypochlorite is a powerful oxidizing agent that plays a crucial role in various biological and chemical processes.

Mode of Action

The compound interacts with its target through a unique signaling mechanism. This mechanism is based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group . This interaction results in the development of a fluorescent probe for hypochlorite .

Biochemical Pathways

The modulation of the unique rotation of the n–n single bond in the acetohydrazide group suggests that it may influence pathways involvingN–N bond rotations .

Result of Action

The interaction of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide with hypochlorite results in the development of a fluorescent probe . This probe can be used to detect the presence of hypochlorite, providing valuable information about the biological or chemical system under study .

安全和危害

未来方向

属性

IUPAC Name |

N-(benzhydrylideneamino)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGXSWYBFWYHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)

![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)

![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)

![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)